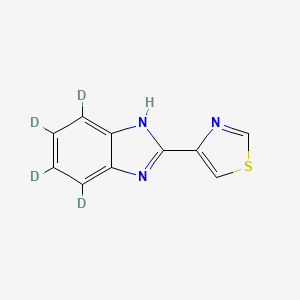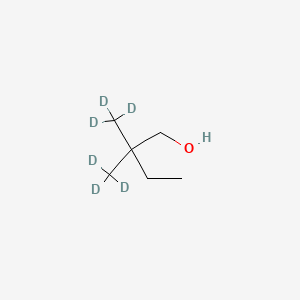
2,2-Dimethyl-2-butanol-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-2-butanol-d6 is a deuterated derivative of 2,2-Dimethyl-2-butanol. It is a chemical compound with the molecular formula C6H9D6O and a molecular weight of 109.22 g/mol . This compound is characterized by the presence of six deuterium atoms, which replace the hydrogen atoms in the parent compound, 2,2-Dimethyl-2-butanol. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules is often used in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2-butanol-d6 typically involves the deuteration of 2,2-Dimethyl-2-butanol. One common method is the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions, including temperature and pressure, to ensure complete deuteration .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The use of deuterium oxide (D2O) as a deuterium source is also common in industrial settings .
化学反応の分析
Types of Reactions
2,2-Dimethyl-2-butanol-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 2,2-Dimethyl-2-butanone-d6, using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: Reduction of this compound can yield the corresponding alkane, 2,2-Dimethylbutane-d6, using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 2,2-Dimethyl-2-butanone-d6
Reduction: 2,2-Dimethylbutane-d6
Substitution: 2,2-Dimethyl-2-bromobutane-d6, 2,2-Dimethyl-2-chlorobutane-d6
科学的研究の応用
2,2-Dimethyl-2-butanol-d6 is widely used in scientific research due to its deuterium content. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms in this compound provide a distinct signal in NMR spectroscopy, making it a valuable internal standard and reference compound.
Isotope Labeling Studies: The compound is used in metabolic and pharmacokinetic studies to trace the pathways and transformations of molecules in biological systems.
Chemical Synthesis: It serves as a building block in the synthesis of other deuterated compounds, which are used in various research fields, including drug development and material science.
作用機序
The mechanism of action of 2,2-Dimethyl-2-butanol-d6 is primarily related to its role as a deuterated compound. Deuterium atoms have a higher mass than hydrogen atoms, which can influence the rate of chemical reactions and the stability of chemical bonds. This isotope effect is utilized in various research applications to study reaction mechanisms and molecular interactions .
類似化合物との比較
2,2-Dimethyl-2-butanol-d6 can be compared with other deuterated alcohols, such as:
2,2-Dimethyl-1-butanol-d6: Similar structure but with the hydroxyl group at a different position.
2,2-Dimethyl-3-butanol-d6: Another positional isomer with the hydroxyl group at the third carbon.
2,2-Dimethyl-4-butanol-d6: A less common isomer with the hydroxyl group at the fourth carbon.
The uniqueness of this compound lies in its specific structure and the position of the deuterium atoms, which make it particularly useful in NMR spectroscopy and isotope labeling studies .
特性
IUPAC Name |
2,2-bis(trideuteriomethyl)butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-4-6(2,3)5-7/h7H,4-5H2,1-3H3/i2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMVWAKMXZNZIL-XERRXZQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC)(CO)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662094 |
Source


|
| Record name | 2,2-Bis[(~2~H_3_)methyl]butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101419-74-3 |
Source


|
| Record name | 2,2-Bis[(~2~H_3_)methyl]butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
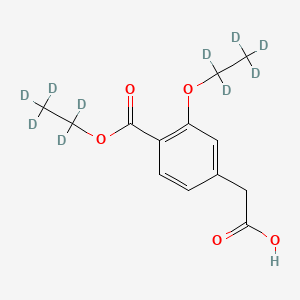

![N-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanamide](/img/structure/B562317.png)
![8-Methyl-4,5-dihydroacenaphtho[5,4-d]thiazole](/img/structure/B562319.png)
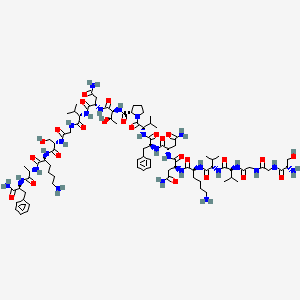
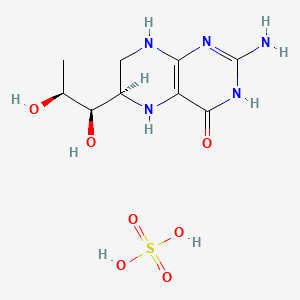
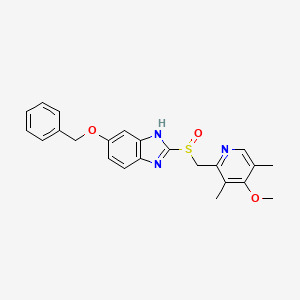
![5-Benzyloxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridinyl)methyl]thio}-1-benzimidazole](/img/structure/B562325.png)
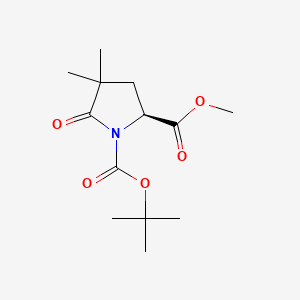
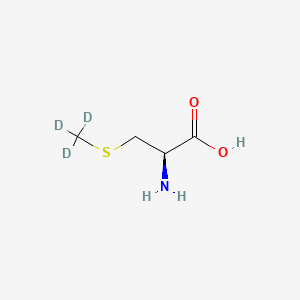

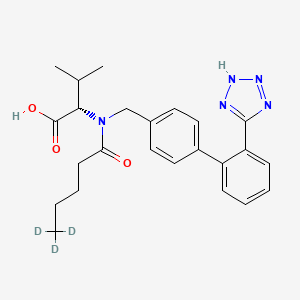
![6-Bromo-1,2,3,4-tetrachlorodibenzo[b,d]furan](/img/structure/B562334.png)
